molecular formula C10H9F6N B13606733 1,1,1-Trifluoro-3-(3-(trifluoromethyl)phenyl)propan-2-amine

1,1,1-Trifluoro-3-(3-(trifluoromethyl)phenyl)propan-2-amine

Cat. No.: B13606733
M. Wt: 257.18 g/mol
InChI Key: GOFBUJOXIFLMHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-3-(3-(trifluoromethyl)phenyl)propan-2-amine is a compound characterized by the presence of trifluoromethyl groups attached to both the phenyl ring and the propan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-(3-(trifluoromethyl)phenyl)propan-2-amine typically involves the introduction of trifluoromethyl groups into the molecular structure. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with a suitable amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-(3-(trifluoromethyl)phenyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl amines.

Scientific Research Applications

1,1,1-Trifluoro-3-(3-(trifluoromethyl)phenyl)propan-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-3-(3-(trifluoromethyl)phenyl)propan-2-amine is unique due to the presence of multiple trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H9F6N

Molecular Weight

257.18 g/mol

IUPAC Name

1,1,1-trifluoro-3-[3-(trifluoromethyl)phenyl]propan-2-amine

InChI

InChI=1S/C10H9F6N/c11-9(12,13)7-3-1-2-6(4-7)5-8(17)10(14,15)16/h1-4,8H,5,17H2

InChI Key

GOFBUJOXIFLMHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.